2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-14-7-8-15(2)17(11-14)20(25)21-13-18-22-16(3)12-19(23-18)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJRPLRBXDIIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=CC(=N2)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of p-Xylene
The synthesis begins with p-xylene , which undergoes chloromethylation using formaldehyde and hydrochloric acid in the presence of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride). This reaction yields 2,5-dimethylbenzyl chloride (Scheme 1).
Reaction Conditions :
Cyanidation and Hydrolysis
The chloromethyl intermediate is converted to 2,5-dimethylbenzyl acetonitrile via nucleophilic substitution with sodium cyanide, followed by hydrolysis to 2,5-dimethylphenylacetic acid using sulfuric acid and glacial acetic acid.
Key Parameters :
Acyl Chloride Formation
2,5-Dimethylphenylacetic acid is treated with thionyl chloride (SOCl₂) under reflux to produce 2,5-dimethylbenzoyl chloride (Scheme 2).
Optimized Conditions :
- SOCl₂ Stoichiometry : 1.2 equivalents
- Temperature : 60–70°C
- Time : 8–10 hours
- Purity : >99% (GC analysis)
Synthesis of [4-Methyl-6-(Piperidin-1-yl)Pyrimidin-2-yl]Methanamine
Pyrimidine Ring Construction
The pyrimidine core is assembled via a Biginelli-like cyclocondensation between ethyl acetoacetate, guanidine hydrochloride, and an appropriate aldehyde. Alternatively, nucleophilic aromatic substitution on pre-formed chloropyrimidines introduces the piperidine group.
Method A: Cyclocondensation Approach
- Reactants : Ethyl acetoacetate, guanidine hydrochloride, and piperidine-1-carbaldehyde
- Conditions : Reflux in ethanol, 12 hours
- Yield : 60–65%
Method B: Substitution on Chloropyrimidine
Introduction of the Aminomethyl Group
The aminomethyl group at position 2 is introduced via Mannich reaction or reductive amination of a pyrimidine-2-carbaldehyde intermediate.
Reductive Amination Protocol :
- Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) to yield 4-methyl-6-(piperidin-1-yl)pyrimidine-2-carbaldehyde .
- Reduction : Sodium cyanoborohydride (NaBH₃CN) with ammonium acetate in methanol.
- Conditions : Room temperature, 12 hours
- Yield : 80–85%
Amidation Reaction: Conjugation of Fragments
The final step involves coupling 2,5-dimethylbenzoyl chloride with [4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]methanamine (Scheme 3).
Optimized Procedure :
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Base : Triethylamine (2.5 equivalents)
- Temperature : 0°C to room temperature
- Time : 4–6 hours
- Workup : Aqueous NaHCO₃ wash, drying (MgSO₄), and column chromatography (SiO₂, ethyl acetate/hexane)
- Yield : 85–90%
Analytical Validation and Characterization
Purity Assessment
Structural Confirmation
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are optimized based on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
Scientific Research Applications
2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Analog 2’s benzyloxy/methoxymethyl chains introduce polarity but reduce metabolic stability compared to the target’s methyl and piperidine groups .
Spectroscopic Distinctions :
- The target’s benzamide carbonyl is expected to exhibit an IR stretch near 1650–1680 cm⁻¹, distinct from Analog 1’s ester carbonyl (1707 cm⁻¹) .
- NMR data for the target would show unique shifts for the pyrimidine-proton (δ ~8–9 ppm) and methylene bridge (δ ~4.5 ppm), differing from Analog 1’s oxazolo-protons (δ ~6.5–7.5 ppm) .
Synthetic Efficiency :
Biological Activity
2,5-DIMETHYL-N-{[4-METHYL-6-(PIPERIDIN-1-YL)PYRIMIDIN-2-YL]METHYL}BENZAMIDE is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, target interactions, and relevant case studies.
The molecular formula of this compound is , and it has a molecular weight of approximately 304.42 g/mol. The structure features a benzamide core with a piperidine and pyrimidine moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4 |
| Molecular Weight | 304.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical biological pathways. Research indicates that compounds with similar structural features often target enzymes such as dihydrofolate reductase (DHFR) and various kinases.
Target Interactions
- Dihydrofolate Reductase (DHFR) : Compounds similar to this benzamide have shown inhibitory activity against DHFR, an enzyme crucial for nucleotide synthesis and cell proliferation.
- Kinases : The compound may also interact with tyrosine kinases, which are vital in signaling pathways that regulate cell division and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar pyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of cell proliferation in various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) with an IC50 value of , indicating strong cytotoxicity against cancer cells while sparing normal cells .
Case Study: In Vivo Efficacy
In a mouse model inoculated with MDA-MB-231 cells, treatment with a structurally similar compound resulted in significant inhibition of lung metastasis compared to control groups. This suggests that derivatives of this compound may possess similar therapeutic effects in reducing tumor spread .
Safety Profile
The safety profile is critical for any therapeutic candidate. Preliminary toxicity studies indicated that compounds within this class exhibited favorable safety profiles at dosages significantly higher than those required for efficacy. For example, a related compound was administered at daily for three days without adverse effects noted in healthy mice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
